Cas no 2137519-47-0 (sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate)

sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 2137519-47-0
- EN300-723281
- sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate
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- Inchi: 1S/C9H8O4S.Na/c10-8-3-4-13-9-2-1-6(14(11)12)5-7(8)9;/h1-2,5H,3-4H2,(H,11,12);/q;+1/p-1
- InChI Key: DLEXRXBQZAGXSS-UHFFFAOYSA-M
- SMILES: S(C1C=CC2=C(C=1)C(CCO2)=O)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 233.99627416g/mol
- Monoisotopic Mass: 233.99627416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6Ų
sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723281-1.0g |
sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate |
2137519-47-0 | 1g |
$0.0 | 2023-06-06 |
sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
Additional information on sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate
Research Briefing on Sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate (CAS: 2137519-47-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing importance of sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate (CAS: 2137519-47-0) as a key intermediate in the synthesis of biologically active compounds. This briefing provides an overview of the latest research findings related to this compound, focusing on its chemical properties, synthetic applications, and potential therapeutic implications.
The compound, characterized by its sulfinate functional group and benzopyran core, has garnered attention due to its versatility in organic synthesis. Recent studies have demonstrated its utility as a precursor in the development of novel anti-inflammatory and antioxidant agents. Researchers have successfully employed sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate in multi-step synthetic routes to produce derivatives with enhanced bioactivity and improved pharmacokinetic profiles.
One of the most significant breakthroughs involves the use of this compound in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of the benzopyran-sulfinate moiety into a series of compounds targeting specific protein kinases implicated in cancer progression. The study highlighted the compound's role in improving the solubility and bioavailability of the final drug candidates.
Further investigations have explored the compound's potential in neurodegenerative disease research. Preliminary in vitro studies suggest that derivatives of sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate exhibit neuroprotective effects by modulating oxidative stress pathways. These findings, while still in early stages, open new avenues for the development of therapeutic agents for conditions such as Alzheimer's and Parkinson's diseases.
From a chemical perspective, recent structural analyses have provided deeper insights into the compound's reactivity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have elucidated the precise electronic configuration and conformational preferences of the molecule. This information is proving invaluable for rational drug design approaches that seek to optimize the compound's pharmacological properties.
In the realm of process chemistry, several research groups have reported improved synthetic methodologies for the large-scale production of sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate. These advancements address previous challenges related to yield optimization and purification, making the compound more accessible for pharmaceutical development. A notable 2024 publication in Organic Process Research & Development detailed a novel catalytic system that significantly enhances the efficiency of the sulfinate formation step.
As research continues, the compound's potential applications are expanding beyond traditional medicinal chemistry. Recent investigations have explored its use in materials science, particularly in the development of functional polymers with unique photophysical properties. The benzopyran core's ability to undergo reversible structural changes under specific conditions makes it an attractive building block for smart materials.
In conclusion, sodium 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfinate (CAS: 2137519-47-0) represents a versatile and promising compound in chemical biology research. Its dual role as both a synthetic intermediate and a potential pharmacophore continues to drive innovation across multiple scientific disciplines. Future research directions are likely to focus on expanding its therapeutic applications while further optimizing its synthetic accessibility and environmental sustainability.
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